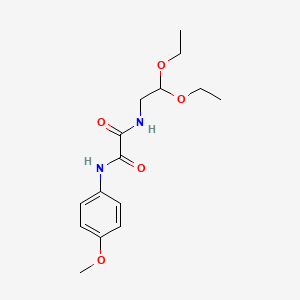

N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide

Beschreibung

N1-(2,2-Diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a diethoxyethyl group at the N1 position and a 4-methoxyphenyl group at the N2 position. The diethoxyethyl moiety introduces unique physicochemical properties, such as increased hydrophilicity and metabolic stability, compared to purely aromatic or alkyl substituents. This article compares its hypothetical properties and activities with structurally similar oxalamides documented in recent research.

Eigenschaften

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-6-8-12(20-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDALCJVCSNBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of oxalyl chloride with 2,2-diethoxyethylamine and 4-methoxyaniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

- The intermediate then reacts with 4-methoxyaniline to yield N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide.

Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various alkylating or arylating agents can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxalamides with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

N1-(4-Methoxyphenethyl)-N2-(Aryl)oxalamides

- Example : N1-(4-Methoxyphenethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (Compound 28, )

- Substituents : N1: 4-methoxyphenethyl (aromatic with methoxy); N2: 3-chloro-4-fluorophenyl (halogenated aryl).

- Key Data : Yield = 64%; ESI-MS = 351.1 [M+H]+; NMR-confirmed structure .

- Comparison : The diethoxyethyl group in the target compound replaces the methoxyphenethyl chain, likely enhancing solubility due to the ethoxy groups’ hydrophilicity. Halogenated aryl groups (e.g., Cl, F) in analogs like Compound 28 improve target binding in enzyme inhibition but may increase toxicity .

N1-(Alkyl/Ether)-N2-(4-Methoxyphenyl)oxalamides

- Example : N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide (GMC-5, )

- Substituents : N1: cyclic imide (isoindoline-1,3-dione); N2: 4-methoxyphenyl.

- Key Data : Synthesized via recrystallization (THF), with antimicrobial activity tested .

- Comparison : The diethoxyethyl group may offer better metabolic stability than the cyclic imide in GMC-5, which could be prone to hydrolysis.

Flavor-Active Oxalamides

- Example : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, )

- Substituents : N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl.

- Key Data : Approved as a flavor enhancer (Savorymyx® UM33) with low toxicity .

- Comparison : The diethoxyethyl group in the target compound lacks the pyridine ring of S336, which is critical for umami taste receptor activation. However, its ethoxy groups may improve water solubility compared to S336’s benzyl moiety.

Insights :

Solubility and Lipophilicity

- The diethoxyethyl group’s ether linkages likely enhance water solubility compared to purely aromatic analogs (e.g., S336 ).

Analytical Characterization

Key analytical data for comparison:

*Calculated molecular weight for C17H26N2O5: 338.2 g/mol.

Biologische Aktivität

N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H21N3O4

- Molecular Weight : 343.4 g/mol

- IUPAC Name : N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide

- CAS Number : 745047-53-4

The compound features an oxalamide structure, which is known for its ability to participate in hydrogen bonding and its diverse biological activities.

Antitumor Activity

Research indicates that oxalamide derivatives exhibit significant antitumor properties. A study by highlighted that certain oxalamides can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to antiproliferative effects in various cancer cell lines. The specific activity of N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide in this context remains to be fully elucidated but suggests potential as an antitumor agent.

The biological activity of N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide may be attributed to its ability to interact with cellular targets through hydrogen bonding and molecular recognition processes. Oxalamides are known to form stable complexes with proteins, influencing their function and leading to various biological outcomes.

Case Studies

- Topoisomerase Inhibition : A study explored the effects of various oxalamide compounds on topoisomerase II activity. Results showed that compounds with similar structures to N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide demonstrated significant inhibition of topoisomerase activity, suggesting a potential pathway for anticancer effects .

- Cell Viability Assays : In vitro studies on cell lines treated with N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide indicated a dose-dependent reduction in cell viability, supporting its potential as an antiproliferative agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.